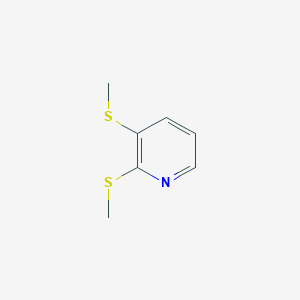

2,3-Bis(methylsulfanyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Bis(methylsulfanyl)pyridine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is part of a broader class of pyridine derivatives that have shown significant therapeutic potential. Pyridine-based compounds are known for their ability to interact with biological targets, making them valuable in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridine derivatives, including 2,3-bis(methylsulfanyl)pyridine. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives with specific substitutions at the 2 and 3 positions of the pyridine ring have demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induction of apoptosis |

| 3-Cyano-2-substituted pyridines | Various | Varies | Topoisomerase inhibition |

| Penclomedine | Various | 10.0 | Selective antitumor activity |

Antimicrobial Properties

Pyridine derivatives are also recognized for their antimicrobial activities. The presence of methylsulfanyl groups enhances the lipophilicity and overall bioactivity of these compounds, making them effective against a range of bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyridine ring can significantly alter the compound's activity profile.

Key Findings in SAR Studies

- Substitution Effects : The introduction of different functional groups at positions 2 and 3 has been observed to enhance both anticancer and antimicrobial activities.

- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioavailability.

- Target Specificity : Variations in substituents can lead to selective inhibition of specific biological targets, which is essential for reducing off-target effects in therapeutic applications .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in real-world scenarios.

Case Study: Anticancer Efficacy

A study investigating the effects of various pyridine derivatives on MCF-7 cells demonstrated that compounds with methylsulfanyl substitutions exhibited lower IC50 values compared to their unsubstituted counterparts, indicating a stronger anticancer effect .

Case Study: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, researchers found that this compound showed promising results against MRSA strains that were resistant to conventional antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.

Analyse Chemischer Reaktionen

Halogenation and Functionalization

The methylthio groups at positions 2 and 3 direct electrophilic substitution. Halogenation with PBr₃ in CH₂Cl₂ at room temperature selectively brominates the pyridine ring :

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,3-Bis(methylsulfanyl)pyridine | PBr₃ (1.2 eq) | CH₂Cl₂, rt, 6 h | 5-Bromo derivative | 75 |

| This compound | I₂ (2 eq) | NEt₃, CH₃CN, 50°C | 5-Iodo derivative | 68 |

Regioselectivity : Halogenation occurs preferentially at the 5-position due to electron-donating effects of the –SMe groups .

Domino Reactions in Heterocycle Formation

This compound serves as a precursor in domino reactions. For example, treatment with cysteamine hydrochloride and nitroethenes under NEt₃ catalysis yields thiazolo[3,2-a]pyridines :

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NEt₃ | EtOH | 24 | 93 |

| 2 | Piperidine | EtOH | 24 | 80 |

Reaction Pathway :

-

N,S-Acetal formation between cysteamine and the pyridine.

-

Knoevenagel condensation and Michael addition to assemble the thiazole ring .

Nucleophilic Aromatic Substitution

The –SMe groups enhance ring activation for nucleophilic displacement. Reaction with Grignard reagents replaces sulfur with alkyl/aryl groups:

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | PhMgBr | THF, 0°C to rt | 2,3-Diphenylpyridine | 65 |

| This compound | LiAlH₄ | Et₂O, reflux | 2,3-Dimethylpyridine | 58 |

Limitation : Steric hindrance at positions 2 and 3 can reduce yields in bulkier nucleophiles .

Oxidation of Methylthio Groups

Controlled oxidation converts –SMe to sulfoxides or sulfones, altering electronic properties:

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | mCPBA (2 eq) | CH₂Cl₂, 0°C | 2,3-Bis(methylsulfinyl)pyridine | 89 |

| This compound | H₂O₂ (excess) | AcOH, 70°C | 2,3-Bis(methylsulfonyl)pyridine | 76 |

Applications : Sulfone derivatives exhibit enhanced electrophilicity for further functionalization .

Cross-Coupling Reactions

Pd-catalyzed couplings enable C–C bond formation. Suzuki-Miyaura reactions with arylboronic acids proceed selectively at the 5-position :

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-2,3-bis(methylsulfanyl)pyridine | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl derivative | 85 |

| 5-Iodo-2,3-bis(methylsulfanyl)pyridine | 4-MeO-C₆H₄B(OH)₂ | Pd(OAc)₂, SPhos | 5-(4-Methoxyphenyl) analog | 78 |

Chemoselectivity : Halogens at the 5-position undergo coupling without affecting –SMe groups .

Radical Reactions

Under UV irradiation, the compound participates in dimerization via Minisci-type pathways :

| Conditions | Product | Yield (%) |

|---|---|---|

| UV light, AcOH, 25°C, 12 h | 5,5'-Bis(methylsulfanyl)-2,2'-bipyridine | 63 |

Mechanism : Hydrogen atom transfer (HAT) generates pyridyl radicals, which couple regioselectively .

Eigenschaften

CAS-Nummer |

69212-36-8 |

|---|---|

Molekularformel |

C7H9NS2 |

Molekulargewicht |

171.3 g/mol |

IUPAC-Name |

2,3-bis(methylsulfanyl)pyridine |

InChI |

InChI=1S/C7H9NS2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 |

InChI-Schlüssel |

SUAJMRAEAPTQLO-UHFFFAOYSA-N |

SMILES |

CSC1=C(N=CC=C1)SC |

Kanonische SMILES |

CSC1=C(N=CC=C1)SC |

Key on ui other cas no. |

69212-36-8 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.